Lipophilicity Comparison: Optimized LogP for CNS Drug Discovery vs. Simpler Analogs
The target compound exhibits a calculated LogP value of 1.70, a lipophilicity range often associated with favorable CNS drug-like properties, balancing membrane permeability and aqueous solubility . In contrast, simpler unsubstituted pyrazole ethanamines like 2-(1H-pyrazol-4-yl)ethanamine (LogP 0.61) are more hydrophilic and may have limited passive diffusion across biological membranes, while more heavily substituted N-aryl pyrazoles can have LogP values exceeding 3.0, increasing the risk of poor solubility and off-target effects [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.70 |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)ethanamine: LogP = 0.61; 1-(5-methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine: LogP = 3.21 |
| Quantified Difference | Target compound is 1.09 LogP units higher than the unsubstituted analog and 1.51 units lower than the highly substituted analog. |
| Conditions | Calculated using ACD/Labs or similar in silico prediction tools. |
Why This Matters
This specific LogP value positions the compound within the optimal range for CNS drug candidates, making it a strategically superior choice for neuroscience research programs over less balanced analogs.
- [1] MolBase. 2-(1H-pyrazol-4-yl)ethanamine. 2025. / Ambinter. 1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride. 2025. View Source
